Nvp-bag956
Overview
Description
Mechanism of Action
Mode of Action
Nvp-bag956 interacts with its targets by inhibiting the phosphorylation of T308-PKB . It has been shown to effectively block the constitutive phosphorylation of PKB/Akt .
Biochemical Pathways
The inhibition of PI3Ks and PDK1 by this compound affects the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell cycle progression, survival, and growth .
Result of Action
This compound has been shown to decrease cell viability in a panel of human leukemia cell lines . It induces cell cycle arrest at the G1 phase in MOLM-14 cells and reduces colony formation by patient-derived acute myeloid leukemia (AML) cells . Furthermore, it has been found to be effective against mutant FLT3-expressing cell lines and AML patient bone marrow cells .
Biochemical Analysis
Biochemical Properties
Nvp-bag956 plays a crucial role in biochemical reactions by inhibiting the activity of PDK1 and PI3Ks. It interacts with several enzymes and proteins, including p110α, p110β, p110δ, and p110γ, with IC50 values of 56, 446, 35, and 117 nM, respectively . The compound also inhibits the phosphorylation of protein kinase B (PKB) at T308 and S473, as well as downstream effectors such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O3 (FKHRL1), and p70 S6 kinase (p70 S6K) . These interactions highlight the compound’s ability to modulate key signaling pathways involved in cell growth, survival, and metabolism.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In human glioma U87MG and adenocarcinoma PC3M cultures, the compound effectively inhibits the constitutive phosphorylation of PKB and its downstream effectors . This inhibition leads to reduced cell viability and proliferation, as well as cell cycle arrest at the G1 phase . Additionally, this compound decreases cell viability in a panel of human leukemia cell lines and induces cell cycle arrest in MOLM-14 cells . These effects demonstrate the compound’s potential as an anti-cancer agent by targeting key signaling pathways involved in cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDK1 and PI3Ks, leading to the inhibition of their kinase activity. By competitively binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of downstream targets such as PKB, GSK3β, FKHRL1, and p70 S6K . This inhibition disrupts key signaling pathways, resulting in reduced cell growth, survival, and proliferation. The compound’s ability to modulate these pathways at the molecular level underscores its potential as a therapeutic agent for various diseases, including cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in inhibiting kinase activity and reducing cell viability in both in vitro and in vivo studies . Long-term exposure to this compound has been shown to result in sustained inhibition of PKB phosphorylation and downstream signaling pathways, leading to prolonged anti-proliferative effects . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to reduce tumor growth by 50% at a dosage of 75 mg/kg administered twice per day . Higher dosages have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage levels for therapeutic applications . These studies provide valuable insights into the compound’s therapeutic window and potential for use in cancer treatment.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with PDK1 and PI3Ks. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cellular metabolism, including the PI3K/AKT/mTOR pathway . This disruption leads to changes in metabolic flux and metabolite levels, affecting processes such as glucose uptake, protein synthesis, and lipid metabolism . These effects underscore the compound’s potential for modulating metabolic pathways in various diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell-permeable nature allows it to effectively reach its intracellular targets, including PDK1 and PI3Ks . This distribution is crucial for its ability to modulate key signaling pathways and exert its biochemical effects. Additionally, the compound’s localization and accumulation within specific cellular compartments may influence its activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it interacts with its kinase targets . This localization is crucial for its ability to modulate key signaling pathways and exert its biochemical effects. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAG 956 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of BAG 956 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
BAG 956 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BAG 956 can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
BAG 956 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PI3K and PDK1 signaling pathways.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including leukemia and melanoma.
Industry: Utilized in the development of new drugs targeting PI3K and PDK1 pathways .
Comparison with Similar Compounds
Similar Compounds
LY294002: Another PI3K inhibitor with a different chemical structure.
Wortmannin: A natural product that inhibits PI3K but has a different mechanism of action.
GDC-0941: A synthetic PI3K inhibitor with similar therapeutic applications
Uniqueness of BAG 956
BAG 956 is unique due to its dual inhibition of both PI3K and PDK1, which allows it to target multiple points in the PI3K/AKT signaling pathway. This dual inhibition can result in more effective suppression of cell proliferation and survival compared to compounds that only target one of these kinases .
Properties
IUPAC Name |
2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAGJWVBUZHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234585 | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-02-8 | |
Record name | BAG-956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAG-956 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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